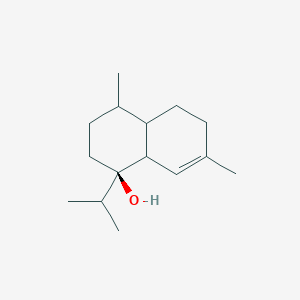
rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol is a chiral organic compound with a complex structure It is a derivative of naphthalene and contains multiple functional groups, including an alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 1-isopropyl-4,7-dimethyl-2-naphthol, in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure.
Another approach involves the use of Grignard reagents. For example, the reaction of 1-isopropyl-4,7-dimethyl-2-naphthol with isopropylmagnesium bromide, followed by hydrolysis, can yield the desired compound. This method requires careful control of reaction conditions, including temperature and the stoichiometry of reagents.
Industrial Production Methods
Industrial production of (1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. Optimization of reaction parameters, such as catalyst loading, hydrogen pressure, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a fully saturated hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-one.
Reduction: Formation of 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalene.
Substitution: Formation of halogenated derivatives such as 1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-yl chloride.
Scientific Research Applications
(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The alcohol group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the hydrophobic nature of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-isopropyl-4,7-dimethyl-2-naphthol: A precursor in the synthesis of the target compound.
1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalene: A fully reduced derivative.
1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-one: An oxidized derivative.
Uniqueness
(1R)-1-isopropyl-4,7-dimethyl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol is unique due to its chiral nature and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12?,13?,14?,15-/m1/s1 |
InChI Key |
MUROKQYXIPVTGD-MLGYPOCJSA-N |
Isomeric SMILES |
CC1CC[C@](C2C1CCC(=C2)C)(C(C)C)O |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


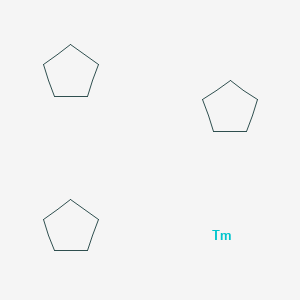
![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)


![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
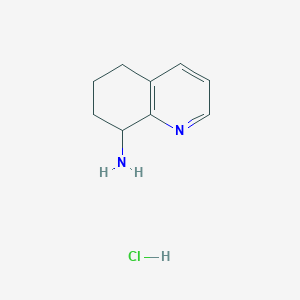
![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
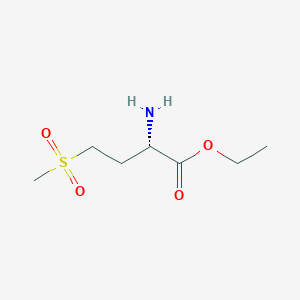
![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
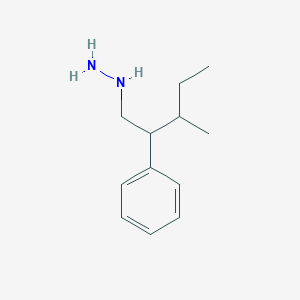

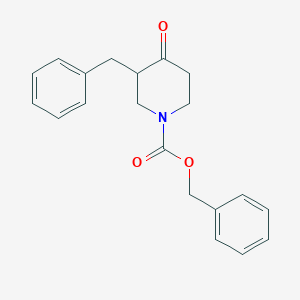
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
